molecular formula C9H11NO3 B3329775 2-(3-Amino-4-methoxyphenyl)acetic acid CAS No. 63304-81-4

2-(3-Amino-4-methoxyphenyl)acetic acid

Cat. No.: B3329775
CAS No.: 63304-81-4
M. Wt: 181.19 g/mol
InChI Key: PFRXANWOMDQZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-methoxyphenyl)acetic acid is a fine chemical with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by its CAS Number 63304-81-4 . This compound is supplied with a high purity level of 98% . Proper storage requires a dark place under an inert atmosphere at room temperature . Safety Information: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should handle with appropriate precautions. The safety data indicates it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXANWOMDQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295054
Record name 3-Amino-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63304-81-4
Record name 3-Amino-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63304-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3-Nitro-4-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(3-Amino-4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(3-Amino-4-methoxyphenyl)acetic acid is its role in cancer treatment. Research indicates that compounds with similar structures can inhibit the activity of anaplastic lymphoma kinase (ALK), a target in various cancers, including non-small cell lung cancer (NSCLC). A patent highlights that derivatives of this compound can effectively suppress ALK activity, enhancing the efficacy of treatments for cancers characterized by ALK fusion proteins such as EML4-ALK and NPM-ALK .

Neuroprotective Effects

Studies have suggested that certain analogs of this compound may exhibit neuroprotective properties. These compounds could potentially be beneficial in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival through mechanisms like AMPK activation .

Case Study 1: Inhibition of Tumor Growth

In a study involving xenograft models, compounds related to this compound demonstrated significant tumor growth inhibition. The results indicated that these compounds could induce apoptosis in cancer cells and effectively delay tumor progression .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study evaluated new derivatives based on this compound, showing promising results in terms of cytotoxicity against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The synthesized derivatives exhibited higher cytotoxicity than standard chemotherapeutics, indicating their potential as effective anticancer agents .

The biological activities associated with this compound derivatives include:

  • Antioxidant Activity : Certain derivatives have shown enhanced antioxidant properties compared to traditional antioxidants like ascorbic acid.
  • Cytotoxicity : Significant cytotoxic effects have been observed against multiple cancer cell lines, suggesting their potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Substituents Melting Point (°C) Yield (%) Key Applications References
2-(3-Amino-4-methoxyphenyl)acetic acid C3-NH2, C4-OCH3 N/A N/A Research chemical
2-(3-Bromo-4-methoxyphenyl)acetic acid C3-Br, C4-OCH3 155–157 84 Combretastatin synthesis
(E)-N-(3-Amino-4-methoxyphenyl)sulfonamide (6v) C3-NH2, C4-OCH3, sulfonamide 132–134 55 Antitumor agent precursor
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C4-OH, C3-OCH3 N/A N/A Antioxidant studies

Table 2: Crystallographic and Electronic Features

Compound Dihedral Angle (°) C–C–C Angles (°) Hydrogen Bonding Motif References
2-(2-Methoxyphenyl)acetic acid 78.15 118.2 (OCH3), 118.4 (Ac) R22(8) dimer
2-(3-Bromo-4-methoxyphenyl)acetic acid 78.15 121.5 (Br), 118.2 (OCH3) R22(8) dimer

Biological Activity

2-(3-Amino-4-methoxyphenyl)acetic acid, also known by its chemical structure and CAS number (63304-81-4), has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique phenolic structure, which contributes to various pharmacological effects, including antioxidant, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound features a methoxy group and an amino group on the aromatic ring, which are crucial for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH radical scavenging method. It showed a higher antioxidant capacity compared to ascorbic acid, a well-known antioxidant. This suggests that the compound could play a role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antibacterial Activity

The antibacterial activity of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.0048 to 0.0195 mg/mL . This highlights its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cellular signaling pathways. Its structural features may allow it to modulate enzyme activities or receptor functions, contributing to its antioxidant and anticancer properties .

Case Studies and Research Findings

  • Antioxidant Study : In a study assessing various derivatives of phenolic compounds, this compound exhibited superior DPPH scavenging activity compared to other tested compounds, suggesting its potential application in developing antioxidant therapies .
  • Antibacterial Efficacy : A comparative study on several phenolic compounds revealed that this compound had one of the lowest MIC values against E. coli and S. aureus, indicating strong antibacterial activity that could inform future antibiotic development strategies .
  • Cytotoxicity Assessment : Research conducted on U-87 and MDA-MB-231 cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values suggesting potent anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for regioselective bromination or functionalization of 2-(3-Amino-4-methoxyphenyl)acetic acid?

  • Methodological Answer : Regioselective bromination can be achieved using bromine in acetic acid under controlled conditions. For example, bromination of 4-methoxyphenylacetic acid in acetic acid at room temperature (30–60 min) yields the 3-bromo derivative with high regioselectivity . Key parameters include stoichiometric control (1:1 molar ratio of substrate to Br₂) and solvent choice (acetic acid enhances electrophilic substitution). Monitoring via TLC or NMR ensures reaction completion. Post-synthesis purification via recrystallization improves yield and purity.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and electronic effects?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to identify substituent positions and X-ray crystallography to resolve dihedral angles between the phenyl ring and acetic acid group. For example, X-ray data show the methoxy group is coplanar with the phenyl ring (torsion angle: ~1.2°), while the acetic acid moiety is nearly perpendicular (dihedral angle: ~78°) . Electron-withdrawing substituents (e.g., Br) widen C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe), which can be correlated with Hammett σ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for electronic properties of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy in predicting ionization potentials and electron affinities . For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in atomization energies by integrating gradient corrections and exact exchange . Compare computed Mulliken charges or HOMO-LUMO gaps with experimental UV-Vis or cyclic voltammetry data to validate electron-withdrawing/donating effects of substituents .

Q. What strategies mitigate hydrogen-bonding distortions in crystallographic studies of this compound derivatives?

  • Methodological Answer : Hydrogen-bonded dimers (e.g., R₂²(8) motif) dominate crystal packing. To minimize distortion, use low-temperature crystallography (e.g., 100 K) and refine structures with anisotropic displacement parameters. For example, Guzei et al. resolved centrosymmetric dimers with O–H···O distances of ~1.8 Å, confirming strong intermolecular interactions . Solvent choice (e.g., DMSO vs. EtOH) can also alter packing efficiency.

Q. How can sulfonamide or ethenesulfonamide derivatives of this compound be designed for biological activity studies?

  • Methodological Answer : Perform sulfonylation using sulfamoyl chloride under basic conditions (e.g., NaHCO₃ in THF). For example, coupling 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetic acid with aldehydes yields ethenesulfonamides via Knoevenagel condensation (yields: 63–75%) . Post-synthetic reduction (e.g., H₂/Pd-C) converts nitro to amino groups for bioactivity screening. Validate purity via HPLC and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Amino-4-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Amino-4-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.